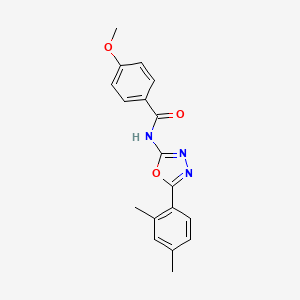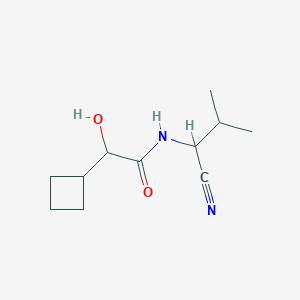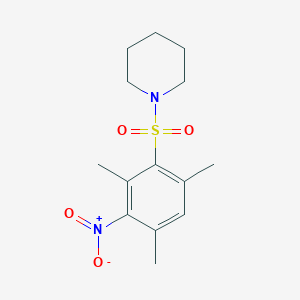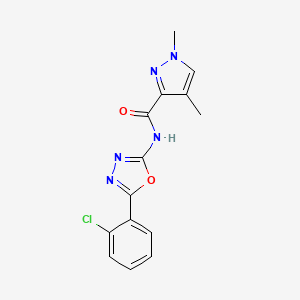
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-methoxybenzamide, also known as DMXAA, is a small molecule that has been under investigation for its potential use in cancer treatment. This compound was first identified in the 1990s and has since been the subject of numerous studies exploring its synthesis, mechanism of action, and potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound's relevance in organic synthesis has been demonstrated through reactions leading to unexpected products, such as the formation of 5-methoxy-3,4,5-triphenyl-4,5-dihydro-1,2,4-oxadiazole, highlighting its potential in creating novel heterocyclic compounds (Szczepankiewicz, Suwiński, & Karczmarzyk, 2004).
Anticancer Activity
- Its derivatives have shown significant anticancer activity across various cancer cell lines, including melanoma, leukemia, breast cancer, and colon cancer. The analogues exhibited potent anticancer properties, suggesting a promising avenue for cancer treatment research (Ahsan, Sharma, Singh, Jadav, & Yasmin, 2014).
Antimicrobial Activity
- The compound's application extends to antimicrobial activity, where derivatives have been screened for in vitro antibacterial and antifungal properties. This research indicates its potential utility in developing therapies for microbial diseases, particularly against bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Enzyme Activity Modulation
- The compound has also been studied for its effects on the activities of various transferase enzymes, demonstrating both activation and inhibitory effects. Such studies suggest its potential for therapeutic applications in modulating enzyme activities (Tomi, Al-qaisi, & Al-Qaisi, 2010).
Propiedades
IUPAC Name |
N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-11-4-9-15(12(2)10-11)17-20-21-18(24-17)19-16(22)13-5-7-14(23-3)8-6-13/h4-10H,1-3H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOUXZYPTLWSRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,3]Triazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B2449362.png)
![N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]methanesulfonamide](/img/structure/B2449364.png)
![N-(4-(1H-tetrazol-1-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2449366.png)
![N-(3-bromophenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2449368.png)


![1-butyl-2-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4,5-diphenyl-1H-pyrrole-3-carbonitrile](/img/structure/B2449372.png)
![N-benzyl-3-[2-(diethylamino)ethyl]-N-(2-hydroxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2449373.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dimethylbenzamide](/img/structure/B2449376.png)
![2-(benzylthio)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2449378.png)

![Ethyl 5-(2-cyclohexylacetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2449381.png)